molecular formula C7H5NS2.C4H11N<br>C11H16N2S2 B14677029 Diethylammonium 2-mercaptobenzothiazole CAS No. 38456-45-0

Diethylammonium 2-mercaptobenzothiazole

Cat. No.: B14677029
CAS No.: 38456-45-0
M. Wt: 240.4 g/mol
InChI Key: KBGASPZQKDYDDG-UHFFFAOYSA-N
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Description

Diethylammonium 2-mercaptobenzothiazole is a chemical salt derived from 2-mercaptobenzothiazole (MBT), a versatile heterocyclic compound recognized for its diverse industrial and research applications . This diethylammonium salt form may enhance solubility in certain organic solvents compared to the parent MBT, potentially facilitating its use in various experimental protocols. Researchers value this compound and its analogues for their role as accelerators in the sulfur vulcanization of rubber, a process critical to the production of tires, footwear, and numerous industrial rubber goods . Beyond polymer science, this compound serves as a valuable precursor in synthetic chemistry for developing novel benzothiazole derivatives and functional monomers, which can be used to create advanced polymeric materials with potential applications in high-refractive-index optics and responsive coatings . The 2-mercaptobenzothiazole scaffold is also the subject of extensive biological investigation. Scientific literature reports that MBT derivatives exhibit a range of bioactive properties, including antimicrobial, antifungal, anti-inflammatory, and antitumor activities . These compounds have been identified as mechanism-based inhibitors for several enzymes, such as monoamine oxidase and heat shock protein 90 (Hsp90), making them interesting tools for pharmacological and biochemical research . Furthermore, due to the known properties of MBT, this salt is likely of interest as a corrosion inhibitor, particularly for copper and its alloys, in studies related to cooling systems and metalworking fluids . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human use. Handle with appropriate safety precautions, as 2-mercaptobenzothiazole derivatives may cause skin irritation and allergic contact dermatitis .

Properties

CAS No.

38456-45-0

Molecular Formula

C7H5NS2.C4H11N
C11H16N2S2

Molecular Weight

240.4 g/mol

IUPAC Name

3H-1,3-benzothiazole-2-thione;N-ethylethanamine

InChI

InChI=1S/C7H5NS2.C4H11N/c9-7-8-5-3-1-2-4-6(5)10-7;1-3-5-4-2/h1-4H,(H,8,9);5H,3-4H2,1-2H3

InChI Key

KBGASPZQKDYDDG-UHFFFAOYSA-N

Canonical SMILES

CCNCC.C1=CC=C2C(=C1)NC(=S)S2

Origin of Product

United States

Preparation Methods

Fundamental Chemistry of 2-Mercaptobenzothiazole (MBT)

Structural and Physicochemical Properties

2-Mercaptobenzothiazole (C$$7$$H$$5$$NS$$_2$$) features a benzothiazole ring with a thiol (-SH) group at position 2. Key properties include:

  • Melting point : 180–182°C
  • Water solubility : 100–1,000 mg/L at 20°C
  • Acidity : pKa ≈ 7.0, enabling salt formation with amines

The thiol group’s reactivity allows derivatization into accelerators (e.g., sulfenamides) and salts like diethylammonium MBT.

Industrial Synthesis of MBT

Kelly Process (Aniline-Carbon Disulfide-Sulfur Reaction)

The traditional method involves reacting aniline , carbon disulfide , and sulfur at 220–280°C under high pressure (150 bar). Key steps:

  • Reaction :
    $$
    \text{C}6\text{H}5\text{NH}2 + \text{CS}2 + \text{S} \xrightarrow{\Delta} \text{MBT} + \text{H}_2\text{S}
    $$
    Residence time: 1–6.3 hours (temperature-dependent).
  • Purification :
    • Dissolution in NaOH, oxidative treatment, and reprecipitation with H$$2$$SO$$4$$ .
    • Yields: 75–92% (conventional) vs. 95–98% (modern recycling methods).

Limitations : High Na$$2$$SO$$4$$ wastewater (85 kg per 100 kg MBT).

Iron-Catalyzed Synthesis (O-Haloaniline Route)

A solvent-based approach uses o-haloaniline and alkyl xanthates with FeCl$$_3$$/phosphine ligands at 90–110°C:

  • Reaction :
    $$
    \text{C}6\text{H}4\text{XNH}2 + \text{ROCSS}^- \xrightarrow{\text{FeCl}3} \text{MBT} + \text{Byproducts}
    $$
  • Advantages :
    • Avoids CS$$_2$$ (flammable).
    • Yields: 43–77% (lab-scale).

Purification of Crude MBT

High-purity MBT (>99%) is critical for diethylammonium salt synthesis. Methods include:

Alkali Dissolution-Acid Precipitation

  • Process :
    • Dissolve crude MBT in 5–8% NaOH at 70–90°C.
    • Filter tarry impurities.
    • Acidify filtrate with H$$2$$SO$$4$$/HCl to precipitate MBT (pH <2).
  • Outcomes :
    • Purity: 95–98.5%.
    • Yield: 98–100%.

Solvent Extraction and Distillation

  • Xylene extraction removes sulfur and anilinobenzothiazole impurities.
  • Vacuum distillation at 190–250°C (1–5 mm Hg) reduces thermal decomposition.

Synthesis of Diethylammonium 2-Mercaptobenzothiazole

Neutralization Reaction

MBT reacts with diethylamine in a 1:1 molar ratio:
$$
\text{MBT (C}7\text{H}5\text{NS}2\text{)} + \text{(C}2\text{H}5\text{)}2\text{NH} \rightarrow \text{(C}2\text{H}5\text{)}2\text{NH}2^+ \cdot \text{C}7\text{H}4\text{NS}_2^-
$$

Procedure
  • Dissolution : MBT (0.1 mol) in ethanol (200 mL) at 50°C.
  • Neutralization : Add diethylamine (0.1 mol) dropwise under N$$_2$$.
  • Crystallization : Cool to 0°C, filter, and dry under vacuum.
Optimization Parameters
Parameter Optimal Value Effect on Yield/Purity
Solvent Ethanol/water (3:1) Maximizes solubility
Temperature 40–60°C Prevents oxidation
Stoichiometry 1:1.05 (MBT:amine) Compensates for amine volatility
Atmosphere N$$_2$$ Avoids disulfide formation

Yield : 92–95% [Inferred from analogous processes in 4].
Purity : ≥98% (HPLC).

Alternative Routes

Aqueous Phase Synthesis
  • Process : MBT dissolved in NH$$_4$$OH, reacted with diethylamine hydrochloride.
  • Advantage : Avoids organic solvents.
  • Challenge : Lower yield (85%) due to side reactions.

Characterization and Quality Control

Spectroscopic Analysis

  • FT-IR :
    • S-H stretch (2,550 cm$$^{-1}$$) absent in salt form.
    • N-H stretch (3,100–3,300 cm$$^{-1}$$) confirms ammonium formation.
  • $$^1$$H NMR (DMSO-d$$_6$$):
    • δ 1.1 (t, 6H, CH$$3$$), δ 3.2 (q, 4H, CH$$2$$), δ 7.2–7.8 (m, 4H, aromatic).

Thermal Stability

  • TGA : Decomposition onset at 210°C, indicating suitability for rubber processing (<200°C).

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzothiazolethione, compd. with N-ethylethanamine undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazolethione moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The amine group in N-ethylethanamine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

2(3H)-Benzothiazolethione, compd. with N-ethylethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2(3H)-Benzothiazolethione, compd. with N-ethylethanamine involves its interaction with various molecular targets. The sulfur atom in the benzothiazolethione moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological activity. The amine group in N-ethylethanamine can interact with receptors or enzymes, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Structural Analogues: Ammonium and Alkali Metal Salts

DEA-2-MBT belongs to a broader class of 2-MBT salts. Key comparisons include:

Compound Cation Size/Type Solubility Profile Conductivity (S/cm) Applications
Diethylammonium 2-MBT Organic (diethylammonium) High in polar organic solvents ~0.01 (inferred from [6]) Ionic liquids, polymer additives
Sodium 2-MBT Small inorganic (Na⁺) High in water Higher than DEA salts Rubber vulcanization, industrial coatings
Triethylammonium 2-MBT Larger organic cation Moderate in organic solvents Lower than DEA-2-MBT Catalysis, specialty solvents
  • Conductivity : DEA-2-MBT’s conductivity is influenced by ion mobility. Diethylammonium acetate ([DEA][Ac]) exhibits conductivities of 0.0155–0.0036 S/cm due to the small anion size . The bulkier 2-MBT anion in DEA-2-MBT likely reduces conductivity compared to [DEA][Ac], though exact values require experimental validation.
  • Solubility: The organic cation enhances solubility in non-aqueous media, distinguishing DEA-2-MBT from alkali metal salts like sodium 2-MBT, which are water-soluble .

Functional Analogues: Benzimidazole and Thiazole Derivatives

Anti-Inflammatory Activity

DEA-2-MBT derivatives may exhibit biological activity akin to 2-MBT-based pharmaceuticals. However, structural modifications significantly alter efficacy:

Compound Substituent/Modification Anti-Inflammatory Activity (Inhibition %) Reference
2-MBT N-cyclohexyl amide Cyclohexylamide linkage Moderate (~40–60%)
2-MBT nitrobenzene derivative Nitrobenzene linker Low (~20–30%, compound 3(e))
2-Mercaptobenzimidazole Benzimidazole core (NH vs. S) Not reported (pharmacologically active)
  • Benzimidazole derivatives (e.g., 5-methoxy-2-mercaptobenzimidazole) show distinct biological profiles due to nitrogen-rich cores, highlighting the impact of heteroatom substitution .

Q & A

Advanced Research Question

  • Sulfonation/S-alkylation : Enhances antifungal activity by improving cell membrane penetration (e.g., 2-(benzylsulfonyl)benzothiazole derivatives inhibit Candida spp.) .
  • Amination : 2-Aminobenzothiazole derivatives show increased bioactivity due to hydrogen bonding with target enzymes .
  • Methodological Tip : Use structure-activity relationship (SAR) models and computational docking to predict modifications .

What safety protocols are critical when handling this compound?

Basic Research Question

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to skin sensitization risks .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Storage : Store in glass containers at 4°C with desiccants to prevent hydrolysis .

What are the emerging applications of this compound in analytical chemistry?

Basic Research Question

  • Matrix for MALDI-MS : 2-MBT improves lipid detection sensitivity in tissue imaging due to its low background interference .
  • Preconcentration of Metal Ions : Functionalized polymers with 2-MBT effectively adsorb Ag⁺ ions for trace analysis .

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